Linopirdine

Vue d'ensemble

Description

Linopirdine is a putative cognition-enhancing drug with a novel mechanism of action . It blocks the KCNQ2/3 heteromer M current with an IC50 of 2.4 micromolar, disinhibiting acetylcholine release, and increasing hippocampal CA3-schaffer collateral mediated glutamate release onto CA1 pyramidal neurons .

Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with the amide formation between diphenylamine and oxalyl chloride, which gives an intermediate. A Haworth type intramolecular cyclization of the acid chloride occurs on heating to afford 1-phenylisatin. The reaction with 4-picoline under Phase Transfer Catalysis (PTC) with a Quaternary salt affords the carbinol. Dehydration of the alcohol using acetic anhydride gives an intermediate product. The reduction of the olefin then affords the indolone. The 3 position is now activated by the adjacent benzene ring on one side and the carbonyl group on the other. Alkylation with 4-picolylchloride proceeds with hydroxide as the base to afford this compound .

Molecular Structure Analysis

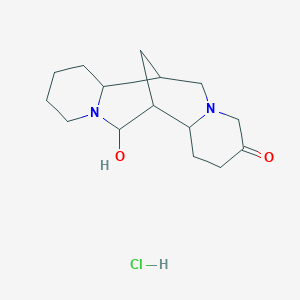

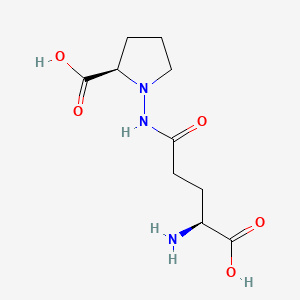

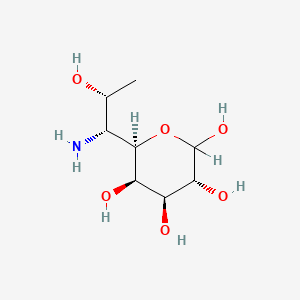

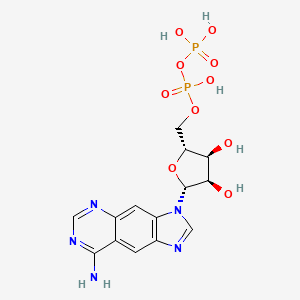

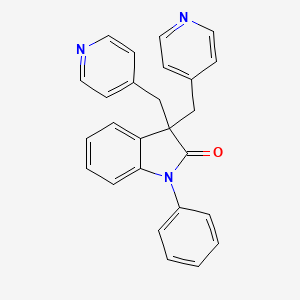

This compound has a complex molecular structure. It is a bicyclic compound made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The this compound molecule contains a total of 55 bonds. There are 34 non-H bonds, 25 multiple bonds, 5 rotatable bonds, 1 double bond, 24 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, 1 tertiary amide (aliphatic), and 2 Pyridines .

Physical And Chemical Properties Analysis

This compound has a molecular formula of C26H21N3O and a molecular weight of 391.47 . It is a solid compound and is soluble in DMSO .

Applications De Recherche Scientifique

Amélioration de la libération des neurotransmetteurs

La linopirdine est connue pour augmenter la libération évoquée des neurotransmetteurs, ce qui est crucial pour l’amélioration cognitive. Des études suggèrent que cet effet est obtenu par le blocage de canaux potassiques spécifiques, conduisant à une augmentation de la libération d’acétylcholine dans le cerveau, ce qui améliore les performances dans les tâches d’apprentissage et de mémoire .

Impact sur les déficits de mémoire liés à l’âge

Des recherches ont indiqué que la this compound peut avoir des effets positifs sur les déficits de mémoire liés à l’âge. Elle a été testée pour son efficacité dans l’amélioration des fonctions de la mémoire chez les modèles animaux, montrant une promesse comme agent thérapeutique pour des affections comme la maladie d’Alzheimer .

Influence sur l’expression génétique

Il a été démontré que la this compound affecte l’expression du gène précoce immédiat c-fos dans le cerveau de rats. Ce gène est associé à l’activité neuronale et à la plasticité, indiquant que la this compound peut jouer un rôle dans la modulation de la fonction cérébrale au niveau génétique .

Modifications de la concentration de potassium

Le composé a été observé pour influencer les changements de concentration de potassium plus significativement que d’autres neurotransmetteurs comme la dopamine et la sérotonine, ce qui pourrait expliquer ses effets sélectifs sur la libération de neurotransmetteurs .

Élévation des niveaux d’acétylcholine extracellulaire

Des expériences in vivo utilisant des procédures de cupule épidurale et de microdialyse in vivo ont démontré que la this compound peut élever les niveaux d’acétylcholine extracellulaire, renforçant davantage son rôle potentiel dans l’amélioration des fonctions cognitives .

Évaluation clinique pour la maladie d’Alzheimer

La this compound a fait l’objet d’une évaluation clinique pour son efficacité chez les patients atteints de la maladie d’Alzheimer, en se concentrant sur sa capacité à améliorer la libération d’acétylcholine stimulée par le K± et à améliorer potentiellement les symptômes cognitifs associés à la maladie .

Mécanisme D'action

Target of Action

Linopirdine primarily targets the KCNQ2/3 heteromer M current . These are voltage-gated potassium channels that play a crucial role in controlling neuronal excitability . This compound also acts as an agonist of TRPV1 .

Mode of Action

This compound operates by blocking the KCNQ2/3 heteromer M current, which results in the disinhibition of acetylcholine release . This blockage increases hippocampal CA3-Schaffer collateral mediated glutamate release onto CA1 pyramidal neurons . Additionally, this compound sensitizes both recombinant and native TRPV1 channels to heat .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the modulation of neurotransmitter release via the inhibition of M-type potassium channels . This leads to an increase in acetylcholine release in the brain, which is thought to enhance cognition .

Pharmacokinetics

It’s known that the compound’s action is influenced by its concentration, with different effects observed at low and high concentrations .

Result of Action

The action of this compound leads to an increase in acetylcholine release in the brain, which is associated with improved performance in animal models of learning and memory . In a murine model, this compound was able to nearly completely reverse the senescence-related decline in cortical c-FOS .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Linopirdine has been found to enhance the release of endogenous dopamine in the rat striatum .

Cellular Effects

In cellular processes, this compound has been observed to influence the function of cells by enhancing the release of neurotransmitters

Molecular Mechanism

At the molecular level, this compound is thought to exert its effects by binding to a novel site in the rat brain, which is involved in the enhancement of stimulus-induced neurotransmitter release

Propriétés

IUPAC Name |

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22/h1-17H,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJCDKJIEMIWRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045163 | |

| Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105431-72-9 | |

| Record name | Linopirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105431-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linopirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105431729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linopirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3-Dihydro-1-phenyl-3,3-bis(4-pyridinylmethyl)-2H-Indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LINOPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5TB3NZ94T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.